C10H15Cl2N5
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Overview
Description
The compound with the molecular formula C10H15Cl2N5 is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H15Cl2N5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile
Amination Reactions:
Cyclization Reactions: These reactions help in forming the ring structures that are part of the compound’s backbone.
Industrial Production Methods
On an industrial scale, the production of This compound may involve:
Batch Processing: This method allows for precise control over reaction conditions, ensuring high purity and yield.
Continuous Flow Chemistry: This modern technique enhances the efficiency and scalability of the synthesis process, reducing production costs and time.
Chemical Reactions Analysis
Types of Reactions
C10H15Cl2N5: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group by another. Halogenation reactions, for instance, can introduce or replace chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetone are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
C10H15Cl2N5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C10H15Cl2N5 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Modulate Receptor Function: By interacting with cell surface receptors, it can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
C10H15Cl2N4: This compound has a similar structure but with one less nitrogen atom.
C10H14Cl2N5: This compound has one less hydrogen atom, which can significantly alter its reactivity and properties.
Uniqueness
C10H15Cl2N5: is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its dual chlorine atoms make it particularly interesting for studying halogenated organic compounds and their effects.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15;;/h3-7H,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFIAWCWBKNHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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